Butanedioic acid, methoxy-, dimethyl ester

Description

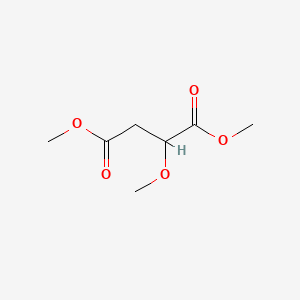

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-methoxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-10-5(7(9)12-3)4-6(8)11-2/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGCYHISZCRQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961747 | |

| Record name | Dimethyl 2-methoxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4148-97-4 | |

| Record name | Dimethyl 2-methoxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations

Detailed Reaction Mechanisms of Ester Hydrolysis and Transesterification

The presence of two ester functionalities allows dimethyl 2-methoxysuccinate to undergo both hydrolysis and transesterification, typically under acidic or basic catalysis.

Ester Hydrolysis: The hydrolysis of succinate (B1194679) esters has been studied in various biological and chemical systems. nih.gov In a chemical context, the reaction follows well-established pathways. Under basic conditions (saponification), a hydroxide (B78521) ion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons in a nucleophilic acyl substitution. This proceeds via a tetrahedral intermediate, leading to the cleavage of the C-O bond and release of methanol (B129727) to form the corresponding carboxylate. The presence of two ester groups means that hydrolysis can occur stepwise, first yielding a monomethyl methoxysuccinate anion and then the fully deprotonated methoxysuccinic acid upon further reaction.

Under acidic conditions, the carbonyl oxygen is first protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as the nucleophile, attacking the activated carbonyl. Subsequent proton transfers lead to the formation of a tetrahedral intermediate and the eventual elimination of methanol. This process can occur at both ester sites to yield methoxysuccinic acid. The electron-withdrawing nature of the C2-methoxy group may influence the relative rates of hydrolysis at the C1 versus the C4 ester, though specific kinetic studies on this substrate are not widely reported. Studies on the related dimethyl succinate show it can be hydrolyzed enzymatically, and the rate is dependent on the biological system. nih.gov

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com For dimethyl 2-methoxysuccinate, this reaction can be used to synthesize other dialkyl esters. The reaction is typically driven to completion by using a large excess of the new alcohol, which also serves as the solvent. masterorganicchemistry.com

The mechanism is analogous to hydrolysis. Under basic conditions, an alkoxide (e.g., ethoxide) acts as the nucleophile. masterorganicchemistry.com Under acidic conditions, the incoming alcohol attacks the protonated carbonyl. masterorganicchemistry.com The reaction is reversible, and its direction is controlled by the relative concentrations of the alcohols. Studies on the transesterification of dimethyl carbonate demonstrate this equilibrium-driven process, which proceeds through an intermediate mixed carbonate. researchgate.net A similar stepwise conversion would be expected for dimethyl 2-methoxysuccinate.

Stereochemical Outcomes of Nucleophilic Addition and Substitution Reactions

The C2 carbon of dimethyl 2-methoxysuccinate is a stereocenter, meaning that reactions involving this center or adjacent functional groups can have specific three-dimensional outcomes.

Nucleophilic Addition to Carbonyls: Nucleophilic addition to the ester carbonyls is a key reaction. When a nucleophile attacks the C1 carbonyl, a new tetrahedral intermediate is formed. The pre-existing stereocenter at C2 can influence the trajectory of the incoming nucleophile, leading to one diastereomer being formed in preference to the other. This phenomenon, known as substrate-controlled diastereoselectivity, is governed by steric and electronic models like the Felkin-Ahn model. uvic.ca

In the case of dimethyl 2-methoxysuccinate, the C2-methoxy group is a key feature. When reactions are performed with organometallic reagents that can chelate, such as those involving magnesium or zinc, the outcome can be dictated by chelation control. uvic.canih.gov The metal ion can coordinate simultaneously to the oxygen of the C2-methoxy group and the C1-carbonyl oxygen, forming a rigid five-membered ring. This conformation blocks one face of the carbonyl group, forcing the nucleophile to attack from the opposite face, often leading to very high diastereoselectivity. uvic.ca While specific studies on dimethyl 2-methoxysuccinate are limited, this principle is well-established for similar α-alkoxy carbonyl compounds. nih.gov

Nucleophilic Substitution: Nucleophilic substitution reactions could potentially occur at the chiral C2 center, displacing the methoxy (B1213986) group. Such a reaction would likely proceed via an S_N2 mechanism, resulting in an inversion of stereochemistry at the C2 carbon, or an S_N1 mechanism, leading to a racemic mixture. The viability of this pathway depends on the ability to make the methoxy group a better leaving group, for instance by protonation under strong acid conditions.

Exploration of Elimination Reactions and Rearrangements Involving the Succinate Moiety

The succinate backbone of dimethyl 2-methoxysuccinate can undergo elimination reactions under specific conditions to form unsaturated diesters.

Elimination Reactions: A plausible elimination pathway is the removal of the C2-methoxy group and a proton from the C3 position to form an alkene. This would result in the formation of either dimethyl fumarate (B1241708) or dimethyl maleate (B1232345). This type of reaction is typically promoted by a strong, non-nucleophilic base. The stereochemical outcome (E or Z alkene) would depend on the conformation of the substrate during the transition state of the elimination (anti-periplanar vs. syn-periplanar).

Rearrangements: The succinate moiety is generally stable, and skeletal rearrangements are not common under typical conditions. However, under mass spectrometry conditions, radical cations can undergo fragmentation and rearrangement. nih.govarkat-usa.org For instance, related radical cations have been shown to undergo complex rearrangements involving ring expansion or atom/group transfers prior to fragmentation. nih.gov While not a synthetic transformation in the traditional sense, these studies provide insight into the intrinsic bonding and stability of the molecular framework.

Metal-Catalyzed Transformations and Chelation Effects

Metal catalysts play a crucial role in many transformations of diesters. For dimethyl 2-methoxysuccinate, the presence of multiple oxygen atoms (one ether and four ester oxygens) makes it a good ligand for metal coordination, which can be exploited for catalysis.

Catalytic Hydrogenation: One of the most important metal-catalyzed reactions for succinates is hydrogenation. Catalytic hydrogenation of the unsaturated precursors, dimethyl maleate or dimethyl itaconate, is a primary route to dimethyl succinate and its derivatives. google.com These reactions often employ catalysts based on palladium, ruthenium, or rhodium. The hydrogenation of dimethyl 2-methoxysuccinate itself would target the ester groups, reducing them to the corresponding diol, 2-methoxybutane-1,4-diol. The efficiency and selectivity of such a reaction would depend on the catalyst and conditions used.

Chelation Effects in Catalysis: As mentioned previously, the α-methoxy ester functionality is a classic bidentate chelating group. This chelation can be used to direct the outcome of metal-catalyzed reactions. For example, in a metal-catalyzed cross-coupling reaction, the metal could coordinate to the α-methoxy ester moiety, activating a nearby C-H bond or directing a reactant to a specific position. Research on the reactivity of dimethyl 2-oxosuccinate, a related compound, shows it readily undergoes transformations like oxidation and reduction, often facilitated by metal catalysts. The methoxy group in dimethyl 2-methoxysuccinate would be expected to strongly influence the behavior of the molecule in similar catalytic cycles through its coordinating ability.

Radical Reactions and Their Synthetic Utility

The study of radical reactions provides insight into atmospheric degradation pathways and offers unique synthetic opportunities.

Hydrogen Abstraction: The reaction of dimethyl 2-methoxysuccinate with radicals, such as the hydroxyl radical (•OH), would likely proceed via hydrogen atom abstraction. dtic.mil There are several C-H bonds in the molecule, and their susceptibility to abstraction depends on their bond dissociation energy.

The hydrogen atom at the C2 position is tertiary and alpha to both an ether oxygen and a carbonyl group, which would stabilize an adjacent radical center. This makes it a highly probable site for abstraction.

The two hydrogens at the C3 position are secondary and alpha to a carbonyl group, also making them reactive sites.

The hydrogens on the methyl groups of the esters and the ether are generally less reactive.

A study on the reaction of •OH with isomers of dimethylsuccinic acid found that abstraction at a tertiary carbon was faster than at other sites due to the greater stability of the resulting tertiary alkyl radical. rsc.org Following abstraction, the resulting carbon-centered radical can react with oxygen to form a peroxy radical, which can then undergo further reactions, including fragmentation (C-C bond scission) or the formation of more functionalized products like alcohols. rsc.org

Synthetic Utility: While radical reactions can be complex, they can also be harnessed for synthesis. The formation of a radical at the C2 position could be used to introduce a new functional group at this site. For example, in the presence of a suitable radical trap, a new C-C or C-heteroatom bond could be formed. However, controlling the selectivity of such reactions can be challenging.

Strategic Applications in Complex Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center in dimethyl methoxysuccinate makes it a valuable precursor in asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount.

Construction of Enantiomerically Pure Bioactive Molecules

The precise three-dimensional arrangement of atoms in bioactive molecules is critical to their function. Dimethyl methoxysuccinate, particularly in its enantiomerically pure forms, serves as a crucial starting material or reference compound in the synthesis of such molecules. A notable example is the determination of the absolute configuration of complex natural products. For instance, the absolute stereochemistry of the C43 methoxy (B1213986) group in the potent cytostatic marine macrolide, phorboxazole A, was established by chemical degradation of the natural product to (R)-dimethyl methoxysuccinate and comparison with an authentic synthesized sample. nih.govmdpi.com This correlation underscores the importance of enantiopure dimethyl methoxysuccinate in unequivocally assigning the stereochemistry of complex chiral molecules, a critical step in their total synthesis and understanding their biological activity.

Synthesis of Chiral Auxiliaries and Ligands

While direct examples of dimethyl methoxysuccinate being converted into chiral auxiliaries or ligands are not prevalent in the reviewed literature, its structural motif is analogous to other succinate (B1194679) derivatives that are known to be versatile chiral building blocks. The dicarboxylate functionality allows for the introduction of various substituents, and the methoxy group can influence the stereochemical outcome of reactions. The potential exists for its conversion into more complex chiral structures that can be employed to control stereoselectivity in a wide range of chemical transformations.

Utilization in the Synthesis of Heterocyclic Compounds and Scaffolds

Currently, there is limited direct evidence in the scientific literature detailing the specific use of dimethyl methoxysuccinate as a primary building block for the synthesis of heterocyclic compounds. However, its functional groups—two ester moieties and a methoxy group—suggest its potential as a precursor for various heterocyclic scaffolds through reactions such as condensations with dinucleophiles or cycloaddition reactions after suitable functional group manipulation. Further research is required to fully explore its utility in this area.

Application in the Design and Construction of Novel Polymer Architectures and Monomers

The application of dimethyl methoxysuccinate in polymer chemistry is an emerging area. While not a conventional monomer for common polymerization processes, its bifunctional nature, possessing two ester groups, allows for its potential incorporation into polyesters and other condensation polymers.

One documented application is its inclusion as a component in a slurry composition for the production of ceramic green sheets. researchgate.net In this context, it is listed among other ester compounds that are part of a formulation containing a polyvinyl acetal resin. researchgate.net Although its specific role in the final polymer architecture is not detailed, its presence suggests a function as a plasticizer, a solvent, or a modifying agent for the polymer matrix. A chemical supplier also notes its utility in polymer synthesis, indicating its role as a specialty monomer or additive. Further investigation is needed to elucidate its specific contributions to the properties and architecture of novel polymers.

Development of Synthetic Pathways for Advanced Functional Materials

The development of synthetic pathways for advanced functional materials often relies on the use of unique molecular building blocks. While specific examples of dimethyl methoxysuccinate being a key component in a fully characterized advanced functional material are not yet widely reported, its potential is evident. The ability to introduce a methoxy-substituted chiral center into a material's structure could lead to novel properties in areas such as chiral recognition, nonlinear optics, or as a component of biodegradable polymers with tailored properties.

Precursor in the Synthesis of Complex Organic Intermediates for Agrochemical and Pharmaceutical Research

Dimethyl methoxysuccinate serves as a valuable intermediate in the synthesis of more complex molecules targeted for agrochemical and pharmaceutical applications. Its utility lies in its ability to introduce a specific four-carbon chain with controlled stereochemistry and versatile functional handles.

In pharmaceutical research, its role as a chiral precursor is significant. As previously mentioned, (R)-dimethyl methoxysuccinate was instrumental in determining the absolute stereochemistry of phorboxazole A, a natural product with potent antifungal and cytostatic activities. nih.govmdpi.com This connection highlights its importance in the broader effort to synthesize and understand the medicinal properties of complex natural products and their analogues. The compound is recognized as a building block for the synthesis of drug candidates and active pharmaceutical ingredients.

Advanced Analytical and Spectroscopic Characterization Methodologies

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and dynamic analysis of organic molecules. For dimethyl 2-methoxysuccinate, advanced NMR techniques are indispensable for a complete understanding of its three-dimensional structure and conformational preferences in solution. The flexible acyclic backbone of the molecule allows for rotation around its carbon-carbon single bonds, leading to various conformational isomers (rotamers), primarily the anti and gauche forms.

Two-dimensional (2D) NMR experiments are essential to resolve spectral overlap and definitively assign the proton (¹H) and carbon (¹³C) signals, confirming the molecule's connectivity. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For dimethyl 2-methoxysuccinate, COSY would show a cross-peak between the methine proton (H2) and the two diastereotopic methylene (B1212753) protons (H3a and H3b), establishing the connectivity of the succinate (B1194679) backbone.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This technique is used to assign the carbon signal for each proton. For instance, it would link the methoxy (B1213986) protons to the methoxy carbon and the ester methyl protons to their respective ester methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. columbia.edu Key HMBC correlations would be observed from the ester methyl protons to the carbonyl carbons and from the methoxy protons to the C2 carbon, confirming the placement of the ester and methoxy groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space, providing insights into the molecule's preferred conformation. For an acyclic molecule like this, NOESY can help determine the relative populations of different rotamers by observing correlations that are only possible in specific spatial arrangements.

Table 1: Predicted ¹H and ¹³C NMR Data and 2D Correlations for Dimethyl 2-methoxybutanedioate Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | COSY Correlations (H-H) | HSQC Correlation (C-H) | HMBC Correlations (C-H) |

| 1 (Ester CH₃) | ~3.70 (s, 3H) | ~52 | - | C1-H1 | C4(C=O)-H1 |

| 2 (CH) | ~4.10 (dd, 1H) | ~78 | H3a, H3b | C2-H2 | C1(C=O), C4(C=O), C5(OCH₃) |

| 3 (CH₂) | ~2.80 (m, 2H) | ~36 | H2 | C3-H3 | C1(C=O), C2, C4(C=O) |

| 4 (Ester CH₃) | ~3.65 (s, 3H) | ~51 | - | C4-H4 | C1(C=O)-H4 |

| 5 (Methoxy CH₃) | ~3.40 (s, 3H) | ~58 | - | C5-H5 | C2-H5 |

| C1 (C=O) | - | ~171 | - | - | H2, H3 |

| C4 (C=O) | - | ~173 | - | - | H2, H3 |

The succinate backbone of the molecule is conformationally flexible. Dynamic NMR (DNMR) is a technique used to study the kinetics of processes that interchange the magnetic environments of nuclei, such as conformational changes. montana.edu By monitoring NMR spectra over a range of temperatures, it is possible to observe the effects of restricted rotation around the C2-C3 bond.

At low temperatures, the rotation may become slow on the NMR timescale, potentially leading to separate signals for the gauche and anti conformers. As the temperature increases, the rate of interconversion increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. researchgate.net Analysis of these line-shape changes allows for the calculation of the activation energy (rotational barrier) for this process, providing quantitative data on the molecule's flexibility. nih.govcolostate.edu

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. americanpharmaceuticalreview.com It is highly sensitive to the chemical environment and can be used to study intermolecular interactions. The key functional groups in dimethyl 2-methoxysuccinate—ester carbonyls (C=O), ether (C-O-C), and ester (O-C=O) moieties—give rise to characteristic vibrational bands.

Intermolecular forces, such as dipole-dipole interactions between the polar ester groups, can influence the strength and, consequently, the vibrational frequency of the involved bonds. nih.gov For instance, in a condensed phase, the C=O stretching frequency may shift to a lower wavenumber compared to the gas phase, indicating a weakening of the bond due to these interactions. By comparing spectra in different solvents or at different concentrations, one can probe how these interactions change.

Table 2: Characteristic IR and Raman Bands for Dimethyl 2-methoxybutanedioate Frequencies are approximate ranges in cm⁻¹.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2850–3000 | 2850–3000 |

| C=O (Ester) | Stretching | 1735–1750 | 1735–1750 |

| C-O (Ester & Ether) | Stretching | 1000–1300 | 1000–1300 |

Mass Spectrometry (MS) Techniques for Mechanistic Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used to determine the molecular weight of compounds and to deduce their structure based on fragmentation patterns.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. nih.gov This technique is invaluable for elucidating the structure of a molecule by analyzing its fragmentation pathways. For dimethyl 2-methoxysuccinate (Molecular Weight: 176.17 g/mol ), the electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺˙) at m/z 176. Subsequent MS/MS analysis of this ion would reveal characteristic fragmentation patterns.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, 31 Da) or the carbomethoxy group (-COOCH₃, 59 Da). Cleavage of the C-C bond in the succinate backbone is also a probable fragmentation route. Analysis of these fragments helps to piece together the molecule's connectivity, corroborating data from NMR. For instance, a prominent fragment at m/z 117 is often observed in related succinate derivatives, corresponding to the loss of the -COOCH₃ group. researchgate.netnih.gov

Table 3: Plausible Mass Fragments of Dimethyl 2-methoxybutanedioate in EI-MS/MS

| m/z | Proposed Fragment Structure | Plausible Neutral Loss |

| 145 | [M - OCH₃]⁺ | ·OCH₃ |

| 117 | [M - COOCH₃]⁺ | ·COOCH₃ |

| 101 | [CH₃O-CH-COOCH₃]⁺ | CH₂=CO |

| 88 | [CH₃O-CH=C(OH)OCH₃]⁺˙ (from rearrangement) | C₂H₄O₂ |

| 75 | [CH₃O=CH-OCH₃]⁺ | C₃H₅O₂ |

| 59 | [COOCH₃]⁺ | C₄H₇O₃· |

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of a molecule's elemental composition from its exact mass. The molecular formula of dimethyl 2-methoxysuccinate is C₇H₁₂O₅.

HRMS is crucial for distinguishing this compound from other potential isomers or unrelated compounds that may have the same nominal mass (176 Da). The calculated monoisotopic mass for C₇H₁₂O₅ is 176.06847 Da. nih.gov Experimental determination of the molecular ion's mass to be within a few ppm of this theoretical value provides strong evidence for the assigned elemental formula, serving as a definitive confirmation of the compound's identity.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of Butanedioic acid, methoxy-, dimethyl ester is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for separating the enantiomers and quantifying their ratio.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for the enantioselective analysis of chiral compounds. The separation is typically achieved on a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times. For compounds like dimethyl 2-methoxysuccinate, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.

While specific application notes for dimethyl 2-methoxysuccinate are not abundant in readily available literature, the general principles of chiral HPLC can be applied. The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), is critical for achieving optimal separation. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in their separation.

Illustrative HPLC Separation Parameters:

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

This is a hypothetical table based on common practices for similar chiral esters and serves as an illustrative example.

Chiral Gas Chromatography (GC):

Chiral GC is another powerful technique for determining the enantiomeric excess of volatile compounds like dimethyl 2-methoxysuccinate. This method often utilizes capillary columns coated with a chiral stationary phase, typically a cyclodextrin derivative. These cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with the enantiomers of the analyte. The different fit and interaction of each enantiomer within the chiral cavity of the cyclodextrin leads to their separation.

A study on the asymmetric synthesis of the related compound, dimethyl 2-methylsuccinate, reported the use of GC to monitor the reaction and determine the enantiomeric excess of the product. mdpi.com While the specific conditions for dimethyl 2-methoxysuccinate were not detailed, a typical analysis would involve a temperature-programmed run to ensure good peak shape and resolution.

Illustrative GC Separation Parameters:

| Parameter | Condition |

| Column | Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin) |

| Carrier Gas | Helium |

| Injector Temperature | 220 °C |

| Oven Program | 80 °C (2 min hold), then ramp to 150 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Expected Outcome | Separation of the enantiomers with distinct retention times |

This is a hypothetical table based on common practices for similar chiral esters and serves as an illustrative example.

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

In situ spectroscopic techniques are invaluable for monitoring chemical reactions as they happen, providing real-time information on the concentration of reactants, intermediates, and products. This allows for a deeper understanding of reaction kinetics and mechanisms. For the synthesis of this compound, techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be employed.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy:

In situ FTIR spectroscopy is a powerful tool for monitoring the progress of a reaction by tracking the changes in the vibrational frequencies of functional groups. For instance, in a reaction to synthesize dimethyl 2-methoxysuccinate, one could monitor the disappearance of the C=C bond of a precursor like dimethyl maleate (B1232345) or dimethyl fumarate (B1241708), and the appearance of the C-O-C stretching vibrations of the methoxy group and the C-H stretching of the newly formed chiral center. The data can be collected in real-time using an attenuated total reflectance (ATR) probe immersed in the reaction mixture.

Illustrative FTIR Monitoring Data:

| Species | Key Vibrational Band (cm⁻¹) | Observation |

| Dimethyl Maleate (Reactant) | ~1640 (C=C stretch) | Decrease in intensity over time |

| Methanol (B129727) (Reactant) | ~3340 (O-H stretch) | Decrease in intensity over time |

| Dimethyl 2-methoxysuccinate (Product) | ~1100-1000 (C-O-C stretch) | Increase in intensity over time |

| Dimethyl 2-methoxysuccinate (Product) | ~1740 (C=O stretch) | Shift in position compared to reactant ester |

This is a hypothetical table illustrating the expected changes in the IR spectrum during a synthesis.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

In situ NMR spectroscopy provides detailed structural information about the species present in a reaction mixture over time. For the synthesis of dimethyl 2-methoxysuccinate, ¹H NMR can be used to monitor the disappearance of the vinyl protons of the starting material and the appearance of the methine and methoxy protons of the product. A study on the aza-Michael addition to dimethyl itaconate, a related succinate derivative, successfully utilized ¹H NMR to monitor the reaction progress. whiterose.ac.uk This approach allows for the determination of reaction kinetics and the identification of any intermediates or side products.

Illustrative ¹H NMR Monitoring Data:

| Species | Key Proton Signal (ppm) | Observation |

| Dimethyl Maleate (Reactant) | ~6.2 (vinyl H) | Decrease in integral value over time |

| Methanol (Reactant) | ~3.4 (methyl H) | Decrease in integral value over time |

| Dimethyl 2-methoxysuccinate (Product) | ~4.2 (methine H) | Increase in integral value over time |

| Dimethyl 2-methoxysuccinate (Product) | ~3.7 (methoxy H) | Increase in integral value over time |

This is a hypothetical table illustrating the expected changes in the ¹H NMR spectrum during a synthesis.

By employing these advanced analytical and spectroscopic methodologies, researchers can gain a comprehensive understanding of the stereochemistry and reaction dynamics of this compound, facilitating the development of efficient and selective synthetic routes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for determining optimized molecular geometries, vibrational frequencies, and relative energies of different conformers.

For a molecule like Butanedioic acid, methoxy-, dimethyl ester, DFT can be employed to identify the lowest energy conformation (global minimum) and other stable rotational isomers (local minima). The presence of rotatable bonds—specifically the C-C single bonds in the succinate (B1194679) backbone and the C-O bonds of the ester and ether groups—gives rise to a complex conformational landscape. Computational studies on related dicarboxylic acids, such as succinic acid, have demonstrated that DFT is effective at locating stable molecular configurations. nih.gov However, it has also been shown that for a complete understanding of the conformational landscape, especially in condensed phases, these calculations should be coupled with methods that account for intermolecular interactions. nih.gov DFT calculations also yield insights into electronic properties such as the distribution of charges on atoms and the molecular electrostatic potential (MEP) map, which indicates regions of positive and negative potential and thus likely sites for electrophilic and nucleophilic attack.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, high-level ab initio methods like Coupled Cluster (CC) and composite methods such as W1X-1 provide highly accurate predictions of thermochemical properties. nih.gov

These methods can be used to calculate benchmark values for gas-phase standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). nih.gov For this compound, such calculations would provide a theoretical foundation for understanding its thermodynamic stability and behavior in chemical reactions. High-level composite methods have been shown to reproduce experimental thermochemical data with high fidelity, often with mean absolute deviations of around 1 kJ mol⁻¹ for enthalpies of formation. nih.gov These accurate theoretical values are invaluable for chemical process modeling and for validating more approximate computational methods or experimental results. chemeo.comrsc.org

| Computational Method | Primary Application for this compound | Typical Output |

| Density Functional Theory (DFT) | Optimization of molecular geometry, prediction of conformer energies, electronic properties. | 3D coordinates, vibrational frequencies, dipole moment, atomic charges, MEP maps. |

| Ab Initio (e.g., W1X-1, CCSD(T)) | High-accuracy calculation of thermodynamic properties. | Enthalpy of formation, standard entropy, heat capacity. |

| Molecular Dynamics (MD) | Simulation of molecular motion over time, conformational sampling, solvent effects. | Trajectories, radial distribution functions, free energy landscapes. |

| Molecular Docking | Prediction of binding mode and affinity to a biological target (e.g., enzyme). | Binding pose (geometry), docking score (estimated binding energy). |

| QSAR/QSPR | Predictive modeling of properties based on molecular structure. | Predicted biological activity or physicochemical properties (e.g., boiling point, logP). |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For this compound, MD simulations can map out its conformational landscape by sampling the vast number of possible rotational states of its flexible backbone. This is particularly important for understanding its behavior in solution. The choice of solvent can dramatically influence the preferred conformation due to differing solute-solvent interactions. nih.gov Studies on other flexible molecules have shown that MD simulations using explicit solvent models are crucial for correctly predicting solvent-dependent conformational switches. nih.gov For instance, simulations could reveal whether intramolecular hydrogen bonding occurs in nonpolar solvents versus intermolecular hydrogen bonding with water in aqueous environments. Such simulations are also the first step in understanding how the molecule might permeate biological membranes. mdpi.com

Docking and Molecular Modeling Studies of Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is central to structure-based drug design and in understanding the mechanism of enzyme catalysis.

Although specific docking studies on this compound are not prominent in the literature, its structure suggests it could be a substrate or inhibitor for various esterase or dehydrogenase enzymes. In a typical docking study, the 3D structure of a target enzyme would be obtained from a repository like the Protein Data Bank. nih.gov The compound would then be computationally placed into the enzyme's active site in various possible orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.govnih.gov The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the active site, providing hypotheses about its biological function or mechanism of action. nih.gov

QSAR/QSPR Approaches for Predictive Modeling of Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate molecular structure with biological activity or physicochemical properties, respectively. mdpi.com These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) and an observed property for a set of known compounds.

For this compound, QSPR methods can be used to estimate a wide range of physical and chemical properties. Several established methods, such as the Joback method, provide estimations for properties that may not have been experimentally measured. chemeo.com These models are valuable for chemical process design and preliminary safety assessments. For example, the octanol-water partition coefficient (logP), a measure of hydrophobicity, can be estimated to predict the compound's environmental fate and bioaccumulation potential.

Below is a table of properties for this compound estimated by various QSPR methods. chemeo.com

| Property | Estimated Value | Unit | Method |

| Standard Gibbs Free Energy of Formation (gf) | -567.22 | kJ/mol | Joback Method |

| Standard Enthalpy of Formation (hf) | -814.91 | kJ/mol | Joback Method |

| Enthalpy of Fusion (hfus) | 17.12 | kJ/mol | Joback Method |

| Enthalpy of Vaporization (hvap) | 51.51 | kJ/mol | Joback Method |

| Log of Water Solubility (log10ws) | 0.32 | Crippen Method | |

| Octanol/Water Partition Coefficient (logP) | -0.263 | Crippen Method | |

| McGowan's Characteristic Volume (mcvol) | 130.240 | ml/mol | McGowan Method |

| Normal Boiling Point (tb) | 534.12 | K | Joback Method |

| Critical Temperature (tc) | 722.52 | K | Joback Method |

| Melting Point (tf) | 320.20 | K | Joback Method |

| Critical Pressure (pc) | 3062.55 | kPa | Joback Method |

| Critical Volume (vc) | 0.487 | m³/kmol | Joback Method |

Environmental and Biotechnological Transformation Pathways

Mechanistic Studies of Microbial Degradation Pathways

The microbial breakdown of butanedioic acid, methoxy-, dimethyl ester is anticipated to be initiated by ubiquitous microbial enzymes, particularly esterases, that cleave the ester bonds. This initial hydrolysis is a critical step that increases the polarity of the molecule, facilitating further degradation.

While specific studies on this compound are not available, the degradation pathway can be inferred from the metabolism of analogous compounds. The primary enzymatic attack is likely catalyzed by non-specific esterases, which are widespread in microorganisms. These enzymes would hydrolyze the dimethyl ester to its corresponding monomethyl ester and ultimately to methoxy-succinic acid. nih.govepa.gov

The methoxy (B1213986) group introduces a point of further enzymatic action. In many microorganisms, particularly fungi, O-demethylation is a common reaction catalyzed by monooxygenases. mdpi.com This would convert methoxy-succinic acid to hydroxy-succinic acid (malic acid), a central metabolite in the Krebs cycle. Alternatively, some bacteria are known to cleave ether bonds.

Subsequent to these initial transformations, the resulting dicarboxylic acids would enter central metabolic pathways. Malic acid, for instance, is readily converted to oxaloacetate and then to acetyl-CoA, which is completely mineralized to carbon dioxide and water through the Krebs cycle. wikipedia.org

Table 1: Hypothetical Microbial Degradation Pathway of this compound

| Step | Precursor | Enzyme Class (Postulated) | Product |

| 1 | This compound | Esterase | Butanedioic acid, methoxy-, monomethyl ester + Methanol (B129727) |

| 2 | Butanedioic acid, methoxy-, monomethyl ester | Esterase | Methoxy-succinic acid + Methanol |

| 3 | Methoxy-succinic acid | Monooxygenase (O-demethylase) | Hydroxy-succinic acid (Malic acid) + Formaldehyde |

| 4 | Malic acid | Malate dehydrogenase | Oxaloacetate |

This table presents a hypothetical pathway based on known microbial enzymatic reactions on similar substrates.

The enzymatic machinery involved in the degradation of this compound also holds potential for selective biocatalytic applications. Esterases, known for their high regio- and stereoselectivity, could be employed for the asymmetric hydrolysis of the dimethyl ester to produce chiral monomethyl esters, which are valuable building blocks in organic synthesis. nih.govnih.gov Lipases are another class of enzymes that have been extensively used for the synthesis of various esters, including dicarboxylic esters, through transesterification reactions in organic solvents. beilstein-journals.orgresearchgate.net

Furthermore, the potential for O-demethylation without further degradation of the carbon skeleton could be exploited for the specific synthesis of hydroxy-succinic acid derivatives. The use of whole-cell biocatalysts or isolated enzymes could offer a green alternative to traditional chemical synthesis for producing these valuable chiral intermediates. mdpi.com

Exploration of Sustainable Production Routes via Fermentation or Bioconversion

The production of specialty chemicals from renewable feedstocks is a key goal of green chemistry. For this compound, sustainable production could be envisioned through fermentation to produce a precursor dicarboxylic acid, followed by enzymatic or chemical esterification.

Succinic acid is a well-established platform chemical that can be produced efficiently by various microorganisms through fermentation of sugars. mdpi.comnih.govresearchgate.netnih.govfrontiersin.org Metabolic engineering efforts have led to high-yield production strains of bacteria and yeast. dntb.gov.uaresearchgate.net The direct fermentative production of methoxy-succinic acid is not a known natural pathway and would likely require significant metabolic engineering.

A more plausible route involves the bioconversion of a readily available precursor. For instance, enzymatic or whole-cell hydroxylation of succinic acid to malic acid, followed by methylation of the hydroxyl group, could be a potential pathway. Alternatively, the starting material could be a naturally occurring methoxy-containing compound that is then biochemically converted to the desired dicarboxylic acid structure.

Once the dicarboxylic acid is obtained, the final esterification step can be carried out using biocatalysts such as lipases in a non-aqueous medium to produce the dimethyl ester. nih.gov This chemoenzymatic approach combines the advantages of microbial fermentation for the synthesis of the backbone with the high selectivity of enzymatic catalysis for the esterification step. beilstein-journals.org

Table 3: Comparison of Potential Sustainable Production Strategies

| Strategy | Description | Advantages | Challenges |

| Chemoenzymatic Synthesis | Fermentative production of succinic acid followed by chemical hydroxylation, methylation, and enzymatic esterification. | Utilizes established fermentation technology. Enzymatic esterification is highly selective. | Multi-step process with potential for intermediate purification challenges. |

| Whole-Cell Bioconversion | Use of engineered microorganisms to convert a simple carbon source directly to this compound. | Potentially a one-pot process, reducing downstream processing. | Requires complex metabolic engineering and pathway construction. |

| Biocatalysis from Natural Precursors | Enzymatic modification of a naturally occurring methoxy-containing compound. | Utilizes renewable feedstocks. High selectivity of enzymes. | Availability and cost of the starting material. Identification of suitable enzymes. |

Structure Reactivity Relationship Srr Studies of Analogues and Derivatives

Synthesis and Stereochemical Analysis of Related Methoxy-Substituted Butanedioic Acid Derivatives

The synthesis of methoxy-substituted butanedioic acid derivatives can be achieved through several established organic chemistry pathways. A primary method involves the direct esterification of the corresponding methoxy-butanedioic acid with methanol (B129727), typically catalyzed by a strong acid under reflux conditions to drive the reaction toward completion. An alternative approach is the direct methoxylation of a precursor like dimethyl butanedioate, using methanol and a suitable base such as sodium methoxide (B1231860) to introduce the methoxy (B1213986) group.

The synthesis of related structures provides further insight into potential routes. For instance, dialkyl 2-halo malonates are key starting materials for producing various derivatives. derpharmachemica.com The synthesis of dimethyl 2-(2-methoxyphenoxy)malonate is accomplished by reacting guaiacol (B22219) with dimethyl 2-chloromalonate in toluene (B28343) with sodium hydroxide (B78521). derpharmachemica.com Similarly, the synthesis of N-substituted succinimides, which are precursors to a wide range of derivatives, can be achieved by reacting amines or hydrazides with succinic anhydride. beilstein-archives.org

The introduction of a methoxy group at the C-2 position of the butanedioate backbone creates a chiral center, making stereochemical analysis a critical aspect of its chemistry. The stereochemical outcome of reactions involving this center is highly dependent on the reaction mechanism. researchgate.net For reactions proceeding through nucleophilic substitution, the stereochemistry can be controlled to yield specific enantiomers or diastereomers. The analysis of these stereoisomers is typically performed using advanced analytical techniques. Extensive NMR measurements and X-ray crystallography are essential tools for unambiguously confirming the relative and absolute stereochemistry of the final products, as demonstrated in the synthesis of stereospecific tetrasubstituted pyrrolidine (B122466) derivatives. researchgate.net The reaction of glutathione (B108866) with dimethyl fumarate (B1241708), an unsaturated analogue, results in a 1:1 diastereomeric mixture, highlighting the need for careful stereochemical characterization in addition reactions to the succinate (B1194679) backbone. nih.gov

Table 1: Synthetic Approaches for Succinic Acid Derivatives

| Product Type | Precursors | Reagents/Conditions | Key Features |

|---|---|---|---|

| Dimethyl Methoxy-butanedioate | Methoxy-butanedioic Acid, Methanol | Strong acid catalyst (e.g., H₂SO₄), reflux | Direct esterification of the diacid. |

| Dimethyl Methoxy-butanedioate | Dimethyl Butanedioate, Methanol | Base (e.g., Sodium Methoxide) | Introduction of the methoxy group onto the ester. |

| N-Substituted Succinimides | Succinic Anhydride, Amines/Hydrazides | Polyphosphate ester | Provides a versatile route to a broad range of amide and hydroxamic acid derivatives. beilstein-archives.org |

| Dimethyl 2-(2-methoxyphenoxy)malonate | Guaiacol, Dimethyl 2-chloromalonate | Sodium Hydroxide, Toluene | Demonstrates synthesis of an aryloxy-substituted malonate, a related dicarboxylic acid ester. derpharmachemica.com |

Investigation of Functional Group Modulations on Reactivity Profiles

The introduction of a methoxy group, as opposed to a simple alkyl or hydrogen substituent, significantly modulates the electronic and steric properties of the butanedioic acid ester scaffold. The methoxy group is an electron-donating group by resonance but is electron-withdrawing by induction. This dual nature can influence the reactivity of the adjacent carbonyl groups and the acidity of the α-proton.

Studies on related molecules show that a methoxy group can act as a mild inhibitor in certain reactions, such as those between carboxylic acids and phenols. researchgate.net The orientation of the methoxy group can also have a profound impact on the molecule's conformational energy and the symmetry of its molecular orbitals. rsc.org This, in turn, affects the compound's physical and chemical properties. For example, in carbazole-based compounds, the position and orientation of methoxy substituents influence hole transport properties. rsc.org The methoxy group itself can be a target for chemical modification, such as nucleophilic substitution, allowing for further diversification of the molecule. In studies involving benzoquinones binding to protein sites, methoxy and methyl groups were found to occupy similar positions, but steric and electronic differences could hinder the interchangeability of these groups in a binding pocket. nih.gov

Comparative Studies with Unsubstituted and Other Substituted Succinic Acid Esters

To understand the unique reactivity of "Butanedioic acid, methoxy-, dimethyl ester," it is instructive to compare it with its unsubstituted parent, dimethyl succinate, and other substituted analogues like dimethyl fumarate.

Dimethyl Succinate: This is the simplest diester of succinic acid. It is a colorless liquid used as a solvent. noaa.govnih.gov Chemically, it undergoes hydrolysis in the presence of acids to yield methanol and succinic acid and can react with strong oxidizing agents. noaa.gov Its atmospheric reaction with hydroxyl radicals has been studied, leading to products like monomethyl succinate. dtic.mil

Dimethyl Fumarate: This unsaturated analogue possesses an electrophilic double bond, making it highly reactive toward nucleophiles via a Michael addition. researchgate.net It reacts rapidly with thiols like glutathione under near-physiological conditions. nih.gov This high reactivity contrasts with its saturated counterparts. While some succinate esters like monomethyl succinate and dimethyl succinate have been shown to stimulate insulin (B600854) release, dimethyl fumarate was found to be ineffective as a primary secretagogue in the same study. nih.gov

Other Substituted Succinates: The nature of the substituent has a dramatic effect on biological activity. A comparative study of ten different succinic acid esters revealed a clear hierarchy in insulinotropic potential based on the identity of the ester group. nih.gov Furthermore, aryl succinic acid derivatives have been identified as reversible inhibitors of acetylcholinesterase, with their inhibitory potency depending on the specific aromatic moiety and the spatial arrangement of functional groups. researchgate.net

The methoxy group in "this compound" introduces polarity and a site for hydrogen bonding, which would differentiate its reactivity and interaction with biological systems from the non-polar dimethyl succinate and the electrophilically reactive dimethyl fumarate.

Table 2: Comparative Profile of Dimethyl Succinate Analogues

| Compound | This compound | Dimethyl Succinate | Dimethyl Fumarate |

|---|---|---|---|

| IUPAC Name | dimethyl 2-methoxybutanedioate nist.gov | dimethyl butanedioate nih.gov | dimethyl (E)-but-2-enedioate |

| Formula | C₇H₁₂O₅ nist.gov | C₆H₁₀O₄ nih.gov | C₆H₈O₄ |

| Key Structural Feature | Methoxy group at α-position | Saturated alkane chain | Carbon-carbon double bond |

| Reactivity Highlight | Chiral center; potential for H-bonding; subject to hydrolysis and substitution. | Undergoes hydrolysis with acids; can be oxidized. noaa.govdtic.mil | Highly electrophilic; undergoes rapid Michael addition with nucleophiles like thiols. nih.govresearchgate.net |

| Reported Biological Context | Used in the study of metabolic pathways and as a building block for pharmaceuticals. | Found to be as effective as monomethyl succinate in stimulating insulin release. nih.gov | Ineffective as a primary insulin secretagogue but potentiates release induced by other agents. nih.gov |

Design and Synthesis of Library Compounds for Exploring Chemical Space

The butanedioic acid scaffold is an attractive core for the development of chemical libraries aimed at drug discovery and material science. researchgate.net Combinatorial chemistry principles can be applied to generate a large number of structurally diverse analogues from a central scaffold like "this compound". nih.gov The design of such libraries often begins with a core structure, which is then diversified at several points of attachment. nih.gov

For the "this compound" scaffold, a focused library could be designed by modulating three primary positions:

The Ester Groups (R¹ and R²): The methyl esters could be replaced with a wide variety of other alkyl or aryl groups to modulate solubility, cell permeability, and hydrolysis rates.

The C-2 Substituent (R³): The methoxy group could be replaced with other alkoxy groups, hydroxyl groups, alkyl chains, or halogen atoms to probe the electronic and steric requirements for a desired activity.

The C-3 Position: The methylene (B1212753) group at C-3 could also be substituted to create more complex, multi-substituted derivatives.

The synthesis of such libraries can be facilitated by using versatile starting materials like N-substituted succinimides, which provide a gateway to a broad spectrum of new compounds. beilstein-archives.org Computational tools, including in silico screening and virtual library design, can be employed to prioritize the synthesis of compounds with the highest likelihood of being active, making the discovery process more efficient. nih.gov

Table 3: Hypothetical Library Design Based on the Butanedioic Acid Scaffold

| Scaffold Position | Core Structure Group | Example Modifications for Library | Rationale for Modification |

|---|---|---|---|

| R¹ and R² (Ester) | -OCH₃ | -OCH₂CH₃, -OCH(CH₃)₂, -OBn, etc. | Modulate solubility, steric bulk, and susceptibility to esterase-mediated hydrolysis. |

| R³ (α-substituent) | -OCH₃ | -OH, -F, -Cl, -CH₃, -CH₂CH₃, -OPh | Probe electronic effects (inductive vs. resonance), hydrogen bonding potential, and steric tolerance. |

| R⁴ and R⁵ (β-substituents) | -H | -CH₃, =O (keto group) | Introduce new chiral centers, increase rigidity, or alter the backbone conformation. |

Structure for Library Design: R¹OOC-CH(R³)-CH(R⁴)(R⁵)-COOR²

Future Perspectives and Emerging Research Frontiers

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The synthesis of complex molecules like Butanedioic acid, methoxy-, dimethyl ester, is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing reaction design by enabling chemists to navigate the vast landscape of possible reaction conditions with unprecedented speed and accuracy. nih.gov

Machine learning models, particularly neural networks, are being trained on extensive datasets of chemical reactions to predict outcomes with high precision. researchgate.netnih.gov This predictive capability is crucial for optimizing the synthesis of specialty esters. For instance, AI can analyze multidimensional parameter spaces to identify the optimal temperature, solvent, and catalyst concentration for maximizing the yield and selectivity of the desired product. sesjournal.compreprints.orgwalshmedicalmedia.com This data-driven approach minimizes the need for extensive and time-consuming trial-and-error experimentation. sesjournal.com

The table below illustrates how different machine learning models are being applied to predict reaction outcomes, a crucial aspect of optimizing the synthesis of compounds like this compound.

Table 1: Application of Machine Learning Models in Chemical Reaction Prediction

| Machine Learning Model | Application in Reaction Design | Predicted Outcome | Reference |

|---|---|---|---|

| Neural Networks | Trained on large datasets of experimental reactions to recognize patterns and predict the major product. | Major product ranking, reaction success probability. | researchgate.net, nih.gov |

| Bayesian Optimization | Iteratively refines reaction parameters (e.g., temperature, catalyst loading) to find optimal conditions with minimal experiments. | Maximized yield and selectivity. | preprints.org |

| Decision Trees/SVM | Classify and predict reaction outcomes based on various input features like reactants, catalysts, and solvents. | Reaction yields, selectivity, kinetic parameters. | walshmedicalmedia.com |

| Genetic Algorithms | Evaluate multiple synthetic pathways based on criteria like cost, yield, and sustainability to select the most efficient route. | Optimal synthetic route. | preprints.org |

Development of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of this compound, particularly in its chiral forms, is highly dependent on the development of advanced catalytic systems. A primary route to this compound involves the asymmetric hydrogenation of precursors like dimethyl itaconate. researchgate.netresearchgate.net Achieving high enantioselectivity is a key objective, as the biological and material properties of the final product often depend on its specific stereochemistry.

Recent research has focused on the design and screening of novel catalyst systems to improve both selectivity and efficiency. High-throughput screening methods are being employed to rapidly evaluate large libraries of ligands and catalysts for asymmetric hydrogenation. manufacturingchemist.comnih.govscilit.com This has led to the development of highly effective chiral ligands, such as those based on phosphites and phosphoramidites, which can induce excellent enantioselectivity in rhodium-catalyzed hydrogenations. researchgate.net The rational design of catalysts, aided by computational chemistry, allows for the creation of catalysts with specific properties tailored for a particular reaction. caltech.edunih.govmdpi.comrsc.org

Bimetallic and nanostructured catalysts are also emerging as a promising frontier. rsc.orgrsc.orgmdpi.com The confinement of metal active species within porous materials like zeolites or metal-organic frameworks can lead to enhanced selectivity by creating a specific microenvironment for the reaction. kaust.edu.sa Furthermore, biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. nih.govnih.govdovepress.com Enzymes, such as lipases and reductases, can be used to synthesize chiral precursors with high enantiomeric excess under mild reaction conditions. figshare.comunimi.it The engineering of these enzymes can further expand their substrate scope and improve their catalytic efficiency. dovepress.com

The table below summarizes recent advancements in catalytic systems relevant to the synthesis of functionalized succinates.

Table 2: Advanced Catalytic Systems for Succinate (B1194679) Synthesis

| Catalyst Type | Key Features | Application Example | Reference |

|---|---|---|---|

| Homogeneous Rh-complexes with chiral ligands | High enantioselectivity in asymmetric hydrogenation. | Asymmetric hydrogenation of dimethyl itaconate. | researchgate.net, researchgate.net |

| Heterogeneous bimetallic catalysts (e.g., Pd-ReOx/C) | High yield and stability under relatively mild conditions. | Hydrogenation of itaconic acid to 2-methyl-1,4-butanediol. | researchgate.net |

| Nanocatalysts (e.g., confined metals) | Shape and size selectivity due to confinement effects. | Selective hydrogenation of multifunctional molecules. | kaust.edu.sa |

| Biocatalysts (e.g., lipases, ene-reductases) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Kinetic resolution of succinate precursors, enantioselective reduction of vinyl sulfides. | figshare.com, nih.gov |

Exploration of this compound in Novel Chemical Technologies

This compound, and its derivatives are being explored for a range of novel applications in materials science and chemical technology. A significant area of interest is their use as monomers for the synthesis of biodegradable polymers. researchgate.netresearchgate.net Polyesters based on succinic acid, such as poly(butylene succinate) (PBS), are gaining attention as environmentally friendly alternatives to conventional plastics. fraunhofer.de The introduction of a methoxy (B1213986) group onto the succinate backbone could be a strategy to fine-tune the properties of these polymers, such as their degradation rate, crystallinity, and mechanical strength. mocedes.org

The functional groups of this compound, also make it a versatile building block for creating more complex molecular architectures. For example, succinate-functionalized nanoparticles have been developed for applications in forward osmosis and as colorimetric sensors. nih.govresearchgate.net The methoxy group could provide an additional site for modification or influence the material's interaction with its environment.

Furthermore, derivatives of succinic acid are being investigated for use in drug delivery systems. For instance, hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (HPMCAS) is used to create amorphous solid dispersions of poorly soluble drugs, enhancing their bioavailability. nih.gov The unique properties of methoxy-substituted succinates could be leveraged to design new drug delivery vehicles with tailored release profiles.

The table below highlights some of the emerging applications for succinate derivatives.

Table 3: Novel Applications of Succinate Derivatives

| Application Area | Specific Use | Key Benefit | Reference |

|---|---|---|---|

| Biodegradable Polymers | Monomer for polyesters (e.g., PBS) and poly(ester amides). | Creates plastics that can be degraded by microorganisms, reducing plastic waste. | researchgate.net, fraunhofer.de, researchgate.net |

| Materials Science | Functionalization of nanoparticles for forward osmosis and sensing. | Enables the creation of smart materials with specific functionalities. | nih.gov, researchgate.net |

| Drug Delivery | Component of polymers like HPMCAS for amorphous solid dispersions. | Improves the solubility and bioavailability of poorly water-soluble drugs. | nih.gov |

| Platform Chemicals | Precursor for a variety of value-added chemicals. | Provides a bio-based route to important industrial chemicals like 1,4-butanediol. | researchgate.net, nih.gov, researchgate.net |

Sustainable and Circular Economy Approaches in the Lifecycle of the Compound

The principles of green chemistry and the circular economy are central to the future of chemical manufacturing. For this compound, this means developing sustainable production methods and ensuring that the compound and its derived products have a minimal environmental footprint throughout their lifecycle.

A key aspect of a sustainable approach is the use of renewable feedstocks. Succinic acid, the precursor to the target compound, can be produced through the fermentation of biomass, offering a green alternative to petrochemical-based synthesis. researchgate.netcetjournal.it This bio-based production route significantly reduces the carbon footprint of the final product.

The design of products for a circular economy is another critical consideration. The use of this compound, as a monomer for biodegradable polymers is a prime example of this principle in action. researchgate.netpsu.edu These polymers can be designed to break down into harmless substances at the end of their useful life, thereby closing the loop and preventing the accumulation of plastic waste. researchgate.net The biodegradability of succinate-based polyesters can be tailored by adjusting their chemical structure, for instance, through copolymerization. researchgate.net

Biocatalytic synthesis routes also align well with the goals of sustainability. nih.gov The use of enzymes as catalysts allows for reactions to be carried out under mild, aqueous conditions, reducing energy consumption and the use of hazardous solvents. dovepress.com The development of efficient whole-cell biocatalysis systems for the production of succinic acid and its derivatives is an active area of research. nih.gov

The table below outlines key strategies for integrating sustainability and circular economy principles into the lifecycle of this compound.

Table 4: Sustainable and Circular Economy Strategies

| Strategy | Description | Impact on Lifecycle | Reference |

|---|---|---|---|

| Bio-based Feedstocks | Production of succinic acid via fermentation of renewable biomass. | Reduces reliance on fossil fuels and lowers greenhouse gas emissions. | cetjournal.it, researchgate.net |

| Biodegradable Product Design | Use as a monomer to create biodegradable polyesters. | Products can be composted at the end of life, avoiding landfill and plastic pollution. | researchgate.net, researchgate.net |

| Green Catalysis | Employment of biocatalysts (enzymes, whole cells) for synthesis. | Reduces energy consumption, waste generation, and use of hazardous materials. | nih.gov, dovepress.com |

| Process Intensification | Use of continuous flow reactors and advanced separation techniques. | Improves efficiency, reduces waste, and lowers energy consumption in the manufacturing process. | researchgate.net |

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of Butanedioic acid, methoxy-, dimethyl ester?

To confirm the structure, use gas chromatography-mass spectrometry (GC-MS) for molecular weight and fragmentation patterns, coupled with nuclear magnetic resonance (NMR) for functional group and stereochemical analysis. Cross-reference spectral data with the NIST Chemistry WebBook, which provides validated retention indices and fragmentation profiles for esters . For example, methyl esters of structurally similar compounds (e.g., 2-methylbutanoic acid methyl ester) have been characterized using GC-MS with polar capillary columns and electron ionization .

Q. What synthetic routes are documented for this compound?

Common methods include acid-catalyzed esterification of methoxy-substituted butanedioic acid with methanol under reflux, using sulfuric acid or p-toluenesulfonic acid as catalysts. Alternatively, transesterification of higher esters (e.g., ethyl or benzyl esters) with methanol can yield the dimethyl ester. Reaction conditions (temperature, solvent, catalyst loading) should be optimized via factorial design (see Advanced Questions) .

Q. How can researchers ensure purity of the compound during synthesis?

Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation under reduced pressure. Monitor purity using high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, calibrated against NIST reference standards .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data (e.g., boiling points, partition coefficients) from different databases be resolved?

Discrepancies may arise from variations in measurement conditions (e.g., pressure, solvent systems). Cross-validate data using primary sources (e.g., NIST, CAS Common Chemistry) and replicate experiments under controlled conditions. For example, NIST explicitly notes that database entries may contain errors due to instrumentation limitations or sample impurities, necessitating independent verification .

Q. What experimental design strategies optimize reaction conditions for synthesizing Butanedioic acid derivatives?

Use full factorial design to evaluate interactions between variables (temperature, catalyst concentration, reaction time). For instance, a 2³ design (three factors at two levels) can identify significant parameters. Advanced methods like response surface methodology (RSM) refine optimal conditions by modeling nonlinear relationships . Recent studies on enzyme etching for material synthesis demonstrate how factorial design improves yield and reduces byproducts .

Q. How can computational tools like COMSOL Multiphysics enhance synthesis scalability?

COMSOL enables multiphysics simulations of heat transfer, mass transport, and reaction kinetics in batch or continuous reactors. For example, model esterification kinetics under varying stirring rates and temperatures to predict optimal scale-up parameters. AI integration allows real-time adjustments to process variables, reducing trial-and-error experimentation .

Q. What advanced techniques characterize surface interactions of Butanedioic acid esters in environmental systems?

Microspectroscopic imaging (e.g., Raman or FTIR mapping) quantifies adsorption/desorption dynamics on indoor or environmental surfaces. Studies on indoor air chemistry highlight how ester-functionalized compounds interact with oxidants (e.g., ozone) on silica or polymer surfaces, impacting environmental persistence .

Q. How can contradictory bioactivity data for structurally similar esters be analyzed?

Perform structure-activity relationship (SAR) studies using molecular docking or quantitative SAR (QSAR) models. Compare substituent effects (e.g., methoxy vs. ethoxy groups) on receptor binding. For example, ethyl 3,4-dimethoxybenzoate exhibits distinct bioactivity due to electron-donating methoxy groups altering electronic density .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.